molecular formula C16H19FeNO4-2 B13430640 tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron

tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron

Cat. No.: B13430640
M. Wt: 345.17 g/mol
InChI Key: PTELPIHUCNTZPL-UHFFFAOYSA-N
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Description

1’-Bocamino-ferrocene-1-carboxylic acid is an organometallic compound that features a ferrocene core with a Boc-protected amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1’-Bocamino-ferrocene-1-carboxylic acid can be synthesized through a multi-step process. The synthesis typically begins with the preparation of ferrocene derivatives, followed by the introduction of the Boc-protected amino group and the carboxylic acid group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of 1’-Bocamino-ferrocene-1-carboxylic acid on a larger scale would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1’-Bocamino-ferrocene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.

    Reduction: Reduction reactions can convert the ferrocenium ions back to ferrocene.

    Substitution: The Boc-protected amino group and carboxylic acid group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include silver salts and benzoquinone.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ferrocene core results in ferrocenium ions, while substitution reactions can yield various functionalized derivatives.

Scientific Research Applications

1’-Bocamino-ferrocene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organometallic compounds and as a ligand in catalysis.

    Biology: The compound has been investigated for its potential as a bioactive molecule, particularly in drug development.

    Medicine: Research has shown promise in using 1’-Bocamino-ferrocene-1-carboxylic acid for the treatment of cancer, microbial infections, and inflammatory diseases.

    Industry: It is utilized in the development of advanced materials and electrochemical sensors.

Mechanism of Action

The mechanism by which 1’-Bocamino-ferrocene-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The ferrocene core can undergo redox reactions, which play a crucial role in its biological activity. The Boc-protected amino group and carboxylic acid group can interact with various enzymes and receptors, influencing cellular processes and pathways.

Comparison with Similar Compounds

    Ferrocenecarboxylic acid: This compound has a similar ferrocene core but lacks the Boc-protected amino group.

    Ferrocene-1,1’-diamine: This compound features two amino groups attached to the ferrocene core.

Uniqueness: 1’-Bocamino-ferrocene-1-carboxylic acid is unique due to the presence of both a Boc-protected amino group and a carboxylic acid group. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H19FeNO4-2

Molecular Weight

345.17 g/mol

IUPAC Name

tert-butyl N-cyclopenta-2,4-dien-1-ylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron

InChI

InChI=1S/C10H14NO2.C6H5O2.Fe/c1-10(2,3)13-9(12)11-8-6-4-5-7-8;7-6(8)5-3-1-2-4-5;/h4-7H,1-3H3,(H,11,12);1-4H,(H,7,8);/q2*-1;

InChI Key

PTELPIHUCNTZPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N[C-]1C=CC=C1.C1=C[C-](C=C1)C(=O)O.[Fe]

Origin of Product

United States

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